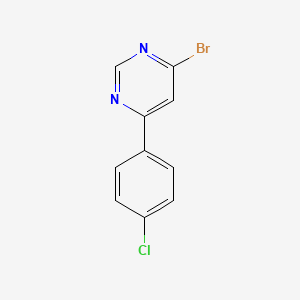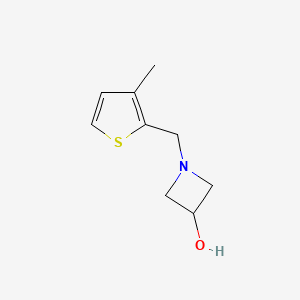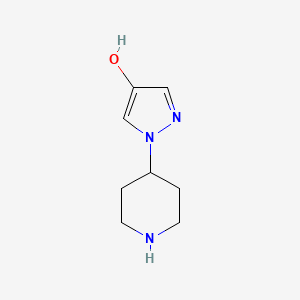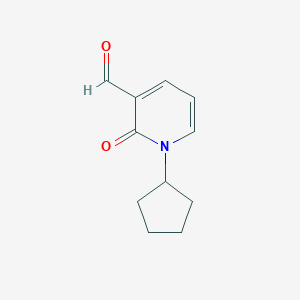
1-シクロペンチル-2-オキソ-1,2-ジヒドロピリジン-3-カルバルデヒド
説明
1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗増殖活性
この化合物は、様々な癌細胞株の増殖を阻害する可能性について研究されてきました。 ピリジン環の置換基は分子の活性を影響し、この化合物の誘導体は白血病、脳腫瘍、前立腺癌、乳癌細胞株の増殖をわずかに阻害することが示されています .
プリオン病治療
1-シクロペンチル-2-オキソ-1,2-ジヒドロピリジン-3-カルバルデヒドの誘導体は、プリオン病の潜在的な治療薬として機能します。 これらは、ヒトや動物の脳と神経系に影響を与える深刻な病気です .
アデノシンA2B受容体アゴニスト
この化合物の誘導体は、アデノシンA2B受容体アゴニストとして機能できます。 この受容体は、炎症過程において重要な役割を果たし、心臓病などの様々な疾患の治療の標的となっています .
抗菌剤
研究によると、この化合物は、抗菌剤として機能する誘導体を作り出すために改変でき、抗生物質薬開発の新たな道を開きます .
心臓病治療
この化合物の誘導体は、心臓病の治療と予防に関与しており、心血管研究における重要性を強調しています .
B型肝炎ウイルス治療
この化合物の誘導体が、B型肝炎ウイルスの治療に使用できることを示唆する証拠があり、新たな抗ウイルス療法への希望を提供しています .
サルコペニア治療
サルコペニアは、筋肉量の減少と筋力の低下を特徴とする加齢に伴う病気であり、この化合物の誘導体で治療できる可能性があり、老年医学における可能性を示しています .
癌遺伝子阻害
この化合物は、Pim-1プロトオンコジーン阻害剤として特定されています。 このプロトオンコジーンは、発癌において重要な役割を果たすセリン/スレオニンキナーゼをコードしており、その阻害は癌治療の戦略となり得ます .
作用機序
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been found to exhibit antiproliferative activity against various cancer cell lines . These compounds can act as inhibitors of the Pim-1 protooncogene, a serine/threonine kinase that plays a crucial role in oncogenesis .
Mode of Action
It is known that similar compounds can inhibit the growth of various cancer cell lines . The presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in these compounds enables them to inhibit the Pim-1 protooncogene .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the pim-1 protooncogene, which plays a decisive role in oncogenesis . This suggests that 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may also affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may also have antiproliferative effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by the specific characteristics of the cancer cell lines they target
特性
IUPAC Name |
1-cyclopentyl-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPXQFHTMEYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)
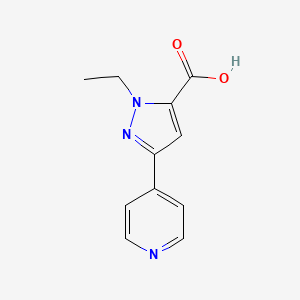
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)
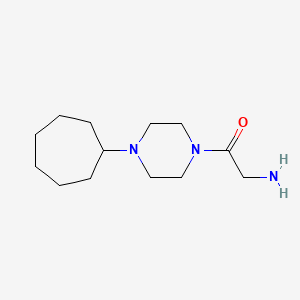
![2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470216.png)
![2-(Pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470217.png)
![2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470218.png)


![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)

